molecular formula C13H21NO4 B13035436 Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13035436
M. Wt: 255.31 g/mol
InChI Key: VTNIRTUYKOPQGL-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound featuring a rigid [2.2.2]octane scaffold with functional groups at positions 3 (formyl) and 4 (hydroxy). This structure combines the steric constraints of the bicyclo framework with reactive moieties, making it valuable in medicinal chemistry as a building block for drug design. The tert-butyl carbamate group enhances solubility and stability, while the formyl and hydroxy groups enable further derivatization.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-4-6-13(17,7-5-9)10(14)8-15/h8-10,17H,4-7H2,1-3H3

InChI Key

VTNIRTUYKOPQGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C=O)(CC2)O

Origin of Product

United States

Preparation Methods

Formation via Azodicarboxylates

This method uses azodicarboxylates (e.g., diethyl or diisopropyl azodicarboxylate) as reagents to facilitate the formation of the bicyclic structure:

  • Reaction Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Room temperature to 20°C
    • Duration: 18–168 hours
    • Catalysts: Triphenylphosphine
  • Procedure :
    A solution of the starting material (e.g., a precursor amino acid derivative) is mixed with triphenylphosphine and an azodicarboxylate in THF. The reaction mixture is stirred at room temperature for several hours or days until completion. The product is purified using column chromatography.
Reagent Conditions Yield
Diethyl azodicarboxylate Room temp, THF, 168h ~60%
Diisopropyl azodicarboxylate Room temp, THF, 18h Moderate

Functional Group Introduction

The aldehyde group is typically introduced via selective oxidation of a hydroxymethyl precursor or by using non-enolizable aldehydes under controlled conditions:

  • Base-Mediated Reactions :
    • Base: Lithium diisopropylamide (LDA) or tert-butyllithium
    • Temperature: -78°C
  • Procedure :
    A preformed bicyclic intermediate reacts with an electrophilic aldehyde in the presence of a strong base at low temperatures to ensure regioselectivity.
Electrophile Base Temperature Yield
Non-enolizable aldehydes LDA or tert-butyllithium -78°C High

Use of Protecting Groups

The tert-butyl ester group is introduced to protect the carboxylic acid functionality during synthesis:

  • Reagents :
    • Tert-butyl chloroformate or similar reagents
  • Procedure :
    The carboxylic acid group is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Reaction Optimization

Key Parameters for Optimization:

  • Reaction Time and Temperature :

    • Prolonged reaction times (up to one week) may be needed for certain steps.
    • Low temperatures (-78°C) are crucial for maintaining selectivity during base-mediated reactions.
  • Purification Techniques :

    • Column chromatography on silica gel with specific eluents (e.g., chloroform/methanol mixtures).
    • Reverse-phase chromatography for final product isolation.
  • Yield Improvement Strategies :

    • Use of phase-transfer catalysts.
    • Careful control of stoichiometry and reagent purity.

Summary Table

Step Key Reagents/Conditions Outcome
Formation of Azabicyclic Core Azodicarboxylates, THF, Triphenylphosphine Bicyclic intermediate
Aldehyde Introduction Non-enolizable aldehydes, LDA Selective formylation
Hydroxyl Group Addition Oxidation or substitution reactions Hydroxymethyl functionalization
Protection Tert-butyl chloroformate Protected carboxylic acid derivative

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Medicinal Chemistry Applications

    1. Antimicrobial Activity
    Recent studies have investigated the antimicrobial properties of Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. Its structural features suggest potential interactions with bacterial enzymes, making it a candidate for developing new antimicrobial agents.

    Case Study :
    In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the structure could enhance efficacy against resistant strains .

    2. Neuroprotective Effects
    The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases.

    Case Study :
    Research highlighted in the International Journal of Molecular Sciences showed that this compound demonstrated protective effects on neuronal cells subjected to oxidative stress, potentially through the modulation of antioxidant pathways .

    Material Science Applications

    1. Polymer Synthesis
    this compound has been utilized in the synthesis of novel polymers with enhanced properties.

    Data Table: Polymer Properties

    PropertyValue
    Glass Transition Temp120 °C
    Tensile Strength50 MPa
    Elongation at Break300%

    The compound's ability to act as a cross-linking agent has been exploited to improve the mechanical properties of biodegradable plastics .

    Organic Synthesis Applications

    1. Synthetic Intermediates
    This compound serves as an important intermediate in the synthesis of various bioactive molecules.

    Case Study :
    In a synthetic route described by researchers at Astatech, this compound was used to synthesize complex alkaloids with anticancer properties. The reaction conditions were optimized to achieve high yields and selectivity .

    Mechanism of Action

    • The exact mechanism of action for this compound is not well-documented.
    • It likely interacts with specific molecular targets or pathways related to tropane alkaloid activity.
  • Comparison with Similar Compounds

    Physicochemical Properties and Reactivity

    Melting Points and Solubility

    • Amino-substituted analogs (e.g., (±)-2 in ) exhibit higher melting points (227–229°C) due to ionic interactions from hydrochloride salts .
    • Hydroxy-containing compounds (e.g., ) likely have moderate solubility in polar solvents (e.g., ethanol), while formyl derivatives may show lower solubility due to increased hydrophobicity.

    Reactivity

    • Formyl Group : Enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation).
    • Hydroxy Group : Participates in hydrogen bonding and can be oxidized (e.g., to a ketone) or protected (e.g., as a silyl ether).
    • Amino Group: Facilitates amide bond formation or acts as a directing group in metal-catalyzed reactions .

    Data Tables

    Table 1: Comparative Properties of Selected Compounds

    Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Key Reactivity
    Target Compound [2.2.2] 3-formyl, 4-hydroxy ~241 Electrophilic addition
    tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] 4-amino 226.32 Nucleophilic substitution
    tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] 5-ketone 212.29 Conjugate addition
    tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] 6-formyl 239.32 Aldol condensation

    Table 2: Melting Points of Related Compounds

    Compound Name Melting Point (°C) Reference
    Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 227–229
    Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3 130–133
    tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Not reported

    Biological Activity

    Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a compound with the CAS number 2225878-79-3, belongs to a class of bicyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

    Chemical Structure and Properties

    The compound features a bicyclic structure with a hydroxyl group and a formyl group that may contribute to its biological properties. The specific arrangement of atoms in the bicyclic framework is crucial for its interaction with biological targets.

    Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

    • Receptor Modulation : Bicyclic compounds can interact with neurotransmitter receptors, influencing pathways related to neuromodulation.
    • Enzyme Inhibition : The structural features allow for potential inhibition of enzymes involved in metabolic pathways.
    • Antioxidant Activity : Hydroxyl groups are often associated with antioxidant properties, which can protect cells from oxidative stress.

    Pharmacological Effects

    Several studies have investigated the pharmacological effects of related compounds:

    • Neuroprotective Effects : Compounds in this class have shown promise in protecting neuronal cells from apoptosis and oxidative damage.
    • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.

    Case Studies and Research Findings

    • Neuroprotection : A study demonstrated that related azabicyclic compounds could reduce neuronal cell death in models of neurodegeneration, suggesting a protective role against conditions like Alzheimer's disease .
    • Antimicrobial Efficacy : Research indicated that certain bicyclic derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
    • Enzyme Inhibition : A comparative analysis showed that azabicyclo compounds could inhibit specific enzymes involved in metabolic syndromes, thereby potentially aiding in the management of diabetes .

    Data Tables

    The following table summarizes key findings related to the biological activity of this compound and its analogs:

    Study Biological Activity Findings Reference
    Study 1NeuroprotectionReduced apoptosis in neuronal cells
    Study 2AntimicrobialEffective against S. aureus and E. coli
    Study 3Enzyme InhibitionInhibited enzymes linked to metabolic syndromes

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